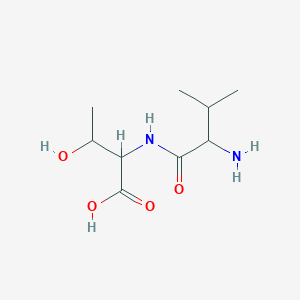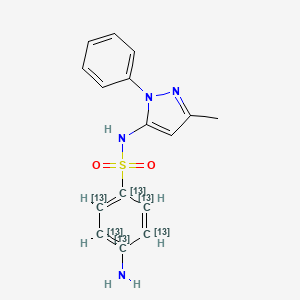
Dicyano-cobyrinic acid heptamethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyano-cobyrinic acid heptamethylester is a derivative of cobyrinic acid, which is a key intermediate in the biosynthesis of vitamin B12. This compound is characterized by the presence of two cyanide groups and seven methyl ester groups attached to the cobyrinic acid framework. It is known for its stability and is often used in various chemical and biological studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyano-cobyrinic acid heptamethylester can be synthesized through the partial esterification of cobyrinic acid. The process involves the reaction of cobyrinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the heptamethylester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification and cyanation reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyano-cobyrinic acid heptamethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states.
Substitution: The cyanide groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and platinum/hydrogen are frequently used reducing agents.
Substitution: Ligands such as chloride or acetate can replace cyanide groups in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions include various cobalt complexes with different ligands, which can be characterized by their distinct electronic absorption spectra .
Applications De Recherche Scientifique
Dicyano-cobyrinic acid heptamethylester has several scientific research applications:
Biology: The compound serves as a model for studying the structure and function of vitamin B12 and its derivatives.
Medicine: Research on this compound contributes to understanding the role of vitamin B12 in human health and the development of vitamin B12 analogs for therapeutic use.
Mécanisme D'action
The mechanism of action of dicyano-cobyrinic acid heptamethylester involves its ability to undergo redox reactions, which are crucial for its catalytic activity. The cobalt center in the compound can switch between different oxidation states, facilitating various chemical transformations. The cyanide groups play a significant role in stabilizing the cobalt center and influencing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxocobalamin: Another form of vitamin B12, where the cyanide group is replaced by a hydroxyl group.
Methylcobalamin: A derivative of vitamin B12 with a methyl group instead of cyanide.
Uniqueness
Dicyano-cobyrinic acid heptamethylester is unique due to its high degree of esterification and the presence of two cyanide groups. These features confer stability and distinct reactivity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C54H73CoN6O14 |
|---|---|
Poids moléculaire |
1089.1 g/mol |
Nom IUPAC |
cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide |
InChI |
InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1 |
Clé InChI |
CILATQLZRKEZLB-NTQATXMTSA-N |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
